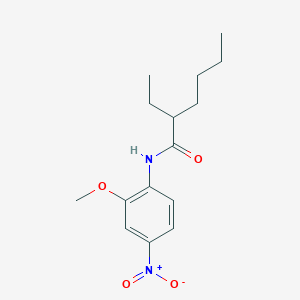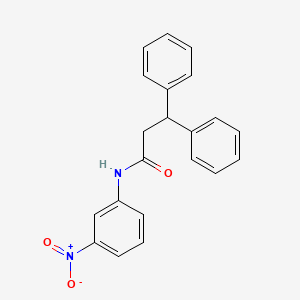![molecular formula C21H19N3O3 B14929867 3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups, a phenyl ring, a pyridyl group, and a benzohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it can be used as a probe to study enzyme interactions and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties and use in neurological research.
3,4-Dimethoxybenzaldehyde: Used in organic synthesis as a precursor to various other compounds.
3,4-Dimethoxybenzoic acid: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: 3,4-DIMETHOXY-N’-[(E)-1-PHENYL-1-(2-PYRIDYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C21H19N3O3 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-12-11-16(14-19(18)27-2)21(25)24-23-20(15-8-4-3-5-9-15)17-10-6-7-13-22-17/h3-14H,1-2H3,(H,24,25)/b23-20+ |
Clé InChI |
YUDWFXGPUQMJLZ-BSYVCWPDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B14929805.png)
![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![13-(difluoromethyl)-4-(2,5-dimethylpyrazol-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929808.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929816.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)
![4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B14929844.png)

![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14929855.png)

![(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
![N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929875.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14929881.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929883.png)
